Vanillylamine hydrochloride

Description

The exact mass of the compound 4-Hydroxy-3-methoxybenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62020. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDMGOSXPCMUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1196-92-5 (Parent) | |

| Record name | Vanillylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70221705 | |

| Record name | 4-Aminomethyl-2-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-10-2 | |

| Record name | Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethyl-2-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminomethyl-2-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD97FX0LRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vanillylamine (B75263) Hydrochloride: Chemical Properties and Structure

Vanillylamine hydrochloride is a pivotal chemical intermediate, recognized for its role in the biosynthesis of capsaicin (B1668287) and its analogs.[1][2] Its structural similarity to catecholamines has also prompted investigations into its potential biological activities, making it a compound of significant interest in pharmacology and medicinal chemistry.[2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the hydrochloride salt of vanillylamine, an organic compound derived from vanillin (B372448). It typically presents as a white to off-white crystalline powder.[2][3][4]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 4-(aminomethyl)-2-methoxyphenol hydrochloride[5][6] |

| CAS Number | 7149-10-2[3][5][7][8][9] |

| SMILES | COc1c(O)ccc(CN)c1.Cl[5][7] |

| InChI Key | PUDMGOSXPCMUJZ-UHFFFAOYSA-N[5][6] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO₂[2][3][4][5][7] |

| Molecular Weight | 189.64 g/mol [2][3][4][5][7] |

| Melting Point | 215-221 °C (with decomposition)[2][3][4][8] |

| Solubility | Freely soluble in water (≥50 mg/mL) and soluble in methanol (B129727).[2][3][4] |

| Appearance | White to off-white crystalline powder[2][3][4][8] |

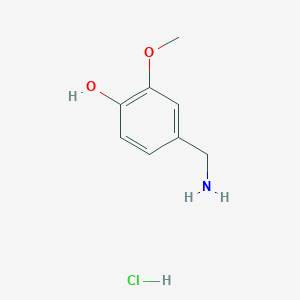

Chemical Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an aminomethyl group, with the amine protonated to form the hydrochloride salt. The specific arrangement of these functional groups is key to its role as a precursor to capsaicinoids.[10]

Caption: Chemical structure of this compound.

Biological Significance and Synthesis Pathway

Vanillylamine is a naturally occurring compound and a key intermediate in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers.[2][5] Capsaicin and its analogs (capsaicinoids) are of significant interest in drug development due to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[10] The biosynthesis pathway starts from vanillin.

Caption: Biosynthesis of Capsaicin from Vanillin.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from Vanillin

A robust and widely used method for synthesizing this compound is a two-step process starting from vanillin, involving oximation followed by reduction.[1][10][11]

Caption: Two-Step Synthesis of Vanillylamine HCl from Vanillin.

Protocol Details (Adapted from an Industrial Process): [1][11]

-

Step 1: Synthesis of Vanillin Oxime

-

Suspend 56.58 g of vanillin in 283 ml of glacial acetic acid in a reaction vessel.[1][11]

-

Add 32.02 g of anhydrous sodium acetate to the suspension while stirring.[1][11]

-

Add 28.29 g of hydroxylamine hydrochloride to the mixture.[1][11]

-

Heat the mixture to 30-35°C and continue stirring for approximately 30 hours.[1][11] The resulting vanillin oxime remains in the mixture for the next step.[1]

-

-

Step 2: Synthesis of this compound via Hydrogenation

-

To the reaction mixture from Step 1, add 38 ml of hydrochloric acid and 6.2 g of Palladium on Carbon (Pd/C) catalyst.[1][11]

-

Cool the mixture to 10°C and stir vigorously for 4 hours, maintaining the hydrogen pressure.[1][11]

-

After the reaction, add 71 ml of water and heat to 60°C, stirring for one hour to dissolve all salts.[1][12]

-

Cool the suspension to 3°C and stir for 3 hours to precipitate the high-purity this compound.[11][12]

-

Collect the product by filtration, wash with cold acetone, and dry.[11][12]

-

Purification by Recrystallization

Converting crude vanillylamine to its hydrochloride salt is an effective purification method, as the salt is a stable, crystalline solid that readily precipitates, leaving many synthesis impurities behind in the solution.[13]

Caption: General Workflow for Purification by Recrystallization.

Protocol Details: [13]

-

Dissolution: Suspend the crude vanillylamine in a suitable solvent like isopropanol (B130326) or ethanol.

-

Acidification: If starting with the freebase, slowly add concentrated hydrochloric acid dropwise while stirring until the pH is acidic (pH 1-2) to form the hydrochloride salt.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture.

-

Hot Filtration: While the solution is hot, filter it by gravity to remove insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Analytical Methods

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

4.3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[2][10] The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) for analysis.[2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as O-H, N-H, C-O, and aromatic C-H bonds, by their vibrational frequencies.[2][10]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and analyze the fragmentation pattern of the molecule, which helps confirm its structure.[10] Liquid chromatography-mass spectrometry (LC-MS) can be used for sensitive detection in biological fluids.[14]

4.3.2. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for accurately determining the purity of vanillylamine.[13] A reverse-phase C18 column is typically used to separate vanillylamine from its impurities.[4]

Caption: Workflow for Quantitative Analysis by HPLC.

Protocol Details: [4]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 stationary phase column.

-

Mobile Phase: An optimized mixture of acetonitrile and acidified water (e.g., with formic or acetic acid).

-

Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase or methanol. For complex matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required.

-

Detection: Monitor the column eluent using a UV detector at an optimal wavelength, typically around 280 nm.

-

Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the standards to determine its concentration and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US6958418B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Vanillylamine Hydrochloride (CAS 7149-10-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Intermediate in Pharmaceutical Synthesis and Research

Vanillylamine (B75263) hydrochloride, with the CAS number 7149-10-2, is a pivotal chemical intermediate, primarily recognized for its role in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers.[1] Its structural similarity to catecholamines has also sparked interest in its potential biological activities, making it a valuable building block in medicinal chemistry and drug design.[1] This technical guide provides a comprehensive overview of vanillylamine hydrochloride, including its physicochemical properties, synthesis and purification protocols, and its applications in research and drug development, with a focus on its interaction with signaling pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its solubility, stability, and interactions within biological systems.[1] Spectroscopic data is crucial for its identification and characterization.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 7149-10-2 | [2][3][4] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][2][4] |

| Molecular Weight | 189.64 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 215-221 °C (with decomposition) | [1][2][3] |

| Solubility | Freely soluble in water (≥50 mg/mL) and soluble in methanol. | [1][2][3] |

| Hygroscopicity | Hygroscopic | [2][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Description | References |

| ¹H NMR | Spectral data is consistent with the chemical structure of vanillylamine. | [1] |

| ¹³C NMR | Data is available for the structural elucidation of the molecule. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum provides information about its functional groups. | [1] |

Synthesis and Purification

The most prevalent and industrially scalable method for synthesizing this compound starts from vanillin (B372448) and typically involves a two-step process: oximation followed by reductive amination.[6][7] Purification is critical to achieve the high purity (>98%) required for pharmaceutical applications.[6]

Experimental Protocols for Synthesis

Protocol 1: Two-Step Synthesis from Vanillin [6][7]

-

Step A: Synthesis of Vanillyloxime Intermediate

-

Suspend 56.58 g of vanillin in 283 ml of glacial acetic acid.

-

Add 32.02 g of anhydrous sodium acetate (B1210297) with stirring.

-

Add 28.29 g of hydroxylamine (B1172632) hydrochloride.

-

Heat the mixture to 30-35°C and stir for approximately 30 hours.

-

-

Step B: Hydrogenation to this compound

-

To the reaction mixture from Step A, add 38 ml of hydrochloric acid and 6.2 g of Palladium on Carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas to 4 bar.

-

Cool the mixture to 10°C and stir vigorously for 4 hours.

-

After the reaction, add 71 ml of water and heat to 60°C for 1 hour.

-

Filter the catalyst and cool the filtrate to 3°C to crystallize the product.

-

Filter the precipitate, wash with cold acetone, and dry.

-

Protocol 2: Alternative Reduction of Vanillin Oxime [6][8]

-

Step A: Synthesis of Vanillin Oxime (As in Protocol 1, or isolated)

-

Step B: Reduction with Composite Catalyst

-

Add 133.6 g of vanillin oxime to 1400 ml of ethanol (B145695) in a three-necked flask.

-

Add 13.0 g of an aluminum-zinc-nickel composite catalyst.

-

Heat the mixture to 40-60°C under a hydrogen atmosphere for 6-8 hours.

-

After the reaction, filter to remove the catalyst.

-

Adjust the filtrate's pH to 1 with 30% hydrochloric acid to precipitate the product.

-

Filter the white crystals and dry under vacuum.

-

Comparative workflows for the synthesis of this compound.

Purification Protocols

High-purity this compound is often obtained through recrystallization or precipitation.[6]

Protocol 3: Purification by Precipitation and Washing [6]

-

After precipitation of the crude product from the reaction mixture, collect the solid by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., acetone) to remove soluble impurities.

-

Dry the purified product under vacuum.

Protocol 4: High-Purity Purification using a Calixarene (B151959) [6]

-

Dissolve 18.9 g of crude this compound (e.g., 97% purity) in 56.7 g of water.

-

Adjust the pH to 13 with a base (e.g., NaOH) and stir for 8 hours.

-

Add a calixarene derivative to complex with impurities.

-

Adjust the pH to 7 with hydrochloric acid to precipitate the calixarene-impurity complex.

-

Cool the mixture to -5°C, stir for 8 hours, and filter to remove the precipitate.

-

Take the filtrate and adjust the pH to 1 with hydrochloric acid.

-

Stir the solution at -5°C for 6 hours to precipitate high-purity this compound.

Applications in Drug Development and Research

This compound is a versatile building block in medicinal chemistry, primarily as a precursor for capsaicin analogs and Transient Receptor Potential Vanilloid 1 (TRPV1) modulators.[9] These compounds have shown promise in pain management, as well as potential anticancer, anti-inflammatory, and neuroprotective agents.[9]

Role in Capsaicinoid Synthesis and TRPV1 Modulation

Vanillylamine forms the "vanilloid head" of capsaicinoids.[10] The synthesis of novel capsaicinoids involves the acylation of vanillylamine's amino group with various fatty acids or their derivatives.[9][10] These synthetic analogs are crucial for studying the structure-activity relationship of TRPV1 channel activation.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

What is the role of Vanillylamine hydrochloride in capsaicin biosynthesis?

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vanillylamine (B75263) stands as the critical aromatic intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum spp.). This technical guide delineates the multifaceted role of vanillylamine, tracing its origin from the phenylpropanoid pathway to its ultimate condensation with a branched-chain fatty acid to form capsaicin (B1668287). We will explore the key enzymes governing its formation and utilization, present quantitative data from biochemical assays, provide detailed experimental protocols for enzyme characterization, and visualize the core metabolic and experimental workflows. The distinction and application of vanillylamine versus its hydrochloride salt form in research and synthesis are also discussed.

Introduction to Capsaicinoid Biosynthesis

Capsaicinoids are a unique class of alkaloids exclusively produced in the placental tissue of Capsicum fruits.[1] The principal and most pungent of these is capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide). Their biosynthesis is a convergent process, integrating two major metabolic pathways: the phenylpropanoid pathway, which yields the aromatic moiety, vanillylamine, and the branched-chain fatty acid pathway, which provides the acyl group.[1][2] Vanillylamine is the immediate aromatic precursor, and its availability is a crucial determinant in the overall production of capsaicin.[1] Understanding the synthesis and regulation of vanillylamine is therefore fundamental to comprehending and potentially manipulating capsaicinoid production for agricultural and pharmaceutical applications.[1]

The Biosynthetic Pathway to Vanillylamine

Vanillylamine is not synthesized de novo but is derived from the essential amino acid L-phenylalanine through the phenylpropanoid pathway. This multi-step enzymatic process is foundational in plant secondary metabolism.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.[2]

-

Hydroxylation and Methylation: A series of hydroxylation and methylation reactions follow, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic Acid O-methyltransferase (COMT) , which convert cinnamic acid into ferulic acid.[1]

-

Formation of Vanillin (B372448): Ferulic acid is then converted to vanillin. This step is believed to be catalyzed by a hydratase/lyase enzyme.[3]

-

Transamination to Vanillylamine: The final and pivotal step is the conversion of vanillin to vanillylamine. This reaction is catalyzed by the enzyme Vanillin Aminotransferase (VAMT) , previously referred to as putative aminotransferase (pAMT).[3][4]

The Final Step: Condensation to Capsaicin

The formation of the final capsaicin molecule occurs through an amide bond formation between vanillylamine and an acyl-CoA moiety, typically 8-methyl-6-nonenoyl-CoA, derived from the branched-chain fatty acid pathway. This condensation reaction is catalyzed by Capsaicin Synthase (CS) , an acyltransferase encoded by the Csy1 or Pun1 gene.[2][5][6] The activity of CS is highly localized to the placental tissues of pungent Capsicum fruits and is a key factor determining the level of pungency.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes directly involved in the utilization of vanillylamine. Data is compiled from studies on recombinant enzymes or extracts from Capsicum species.

Table 1: Kinetic Properties of Vanillin Aminotransferase (VAMT)

| Parameter | Value | Species/Source | Conditions | Reference |

|---|---|---|---|---|

| Substrate | Vanillin | |||

| Km | ~0.5 mM | Recombinant C. annuum pAMT in E. coli | pH 8.0, 30°C, with GABA as amino donor | [4],[3] |

| Amino Donor | γ-aminobutyric acid (GABA) |

| Km | ~2.5 mM | Recombinant C. annuum pAMT in E. coli | pH 8.0, 30°C, with vanillin |[4],[3] |

Table 2: Capsaicin Synthase (CS) Activity and Reaction Yields

| Parameter | Value | Species/Source | Substrates | Reference |

|---|---|---|---|---|

| Enzyme Size | ~35-38 kDa | Capsicum sp. | Vanillylamine, 8-methyl nonenoic acid | [5] |

| Cofactor Requirement | None | Recombinant C. chinense CS in E. coli | Vanillylamine, trans 8-methyl-6-nonenoyl-CoA | [7] |

| Biotransformation Yield | 40-59% | Lipase-catalyzed (analogue synthesis) | Vanillylamine, fatty acid derivatives | [2] |

| Enzymatic Cascade Yield | 72-88% conversion | Multi-enzyme cascade | Vanillylamine, free fatty acids |[8] |

Experimental Protocols

Detailed methodologies are critical for the study of capsaicin biosynthesis. The following protocols are generalized from published literature.

-

Gene Cloning: The coding sequence for putative aminotransferase (pAMT/VAMT) from Capsicum spp. is amplified via PCR and cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).[4]

-

Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight, then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.5-0.7.

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0, with protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged VAMT is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

Verification: Protein purity and size are confirmed by SDS-PAGE analysis.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme (e.g., 0.1 mM), an amino donor such as γ-aminobutyric acid (GABA) (e.g., 10 mM), and the substrate vanillin (e.g., 2 mM).[3][4]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified VAMT enzyme or placental tissue extract.[4]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

-

Quantification: The product, vanillylamine, is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detection method (e.g., UV-Vis or fluorescence). The amount of product formed over time is used to calculate the enzyme's specific activity.

Role of Vanillylamine Hydrochloride in Research

In the biological system, vanillylamine exists as a free base. However, for laboratory use, particularly in chemical synthesis or as an analytical standard, This compound (C₈H₁₁NO₂·HCl) is often preferred. The hydrochloride salt offers several advantages:

-

Increased Stability: The salt form is generally more stable and less susceptible to oxidation and degradation during storage compared to the free amine.

-

Improved Solubility: It exhibits enhanced solubility in aqueous or protic solvents, which can be beneficial for preparing stock solutions for assays or for use in certain reaction conditions.[8]

-

Ease of Handling: As a crystalline solid, it is easier to weigh and handle accurately than the free base, which may be an oil or a low-melting-point solid.

When used in enzymatic or chemical reactions that require the free amine, the hydrochloride salt must be neutralized by adding a base (e.g., sodium bicarbonate, triethylamine, or DIPEA) to release the nucleophilic free vanillylamine.[8][9]

Conclusion

Vanillylamine is the indispensable link between the phenylpropanoid pathway and the final synthesis of capsaicinoids. Its formation from vanillin via vanillin aminotransferase and its subsequent condensation with a fatty acid by capsaicin synthase are the two defining steps that are unique to the Capsicum genus.[3] The study of these enzymes and the quantification of their activities are paramount for applications ranging from the metabolic engineering of capsaicin production in plants or microbial systems to the development of novel capsaicinoid analogues for pharmaceutical use. This compound serves as a stable and convenient precursor for carrying out these synthetic and analytical endeavors in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vanillylamine Hydrochloride: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Vanillylamine (B75263) hydrochloride, an organic compound of significant interest in the pharmaceutical and flavor industries, is a key intermediate in the biosynthesis of capsaicinoids. A thorough understanding of its solubility characteristics in various solvents is paramount for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the solubility of vanillylamine hydrochloride in water and common organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and routes of administration. The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |

| Water | H₂O | ≥ 50 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Data not available | Not Specified |

| Acetone | C₃H₆O | Data not available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Data not available | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Not Specified |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact quantitative value has not been specified in the available literature. For solvents where data is not available, experimental determination is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This protocol provides a step-by-step guide for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial or flask. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification:

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calibration Curve: A standard calibration curve of this compound in the same solvent must be prepared to accurately quantify the concentration.

-

3. Calculation:

The solubility (S) is calculated using the following formula:

S (mg/mL) = Concentration of the diluted sample (mg/mL) × Dilution factor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Spectroscopic and Synthetic Profile of Vanillylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of vanillylamine (B75263) hydrochloride, a key intermediate in the pharmaceutical and flavor industries. The document details available spectroscopic data (Nuclear Magnetic Resonance and Infrared), outlines experimental protocols for its characterization, and provides a workflow for its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of vanillylamine hydrochloride. The following tables summarize the predicted ¹H NMR data and typical ¹³C NMR data for the free base, vanillylamine.

Table 1: Predicted ¹H NMR Spectroscopic Data for Vanillylamine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (H-2, H-5, H-6) | 6.7 - 7.0 | Multiplet | 3H |

| Methylene (-CH₂-NH₂) | ~3.8 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Amine (-NH₂) | Broad singlet | 2H | |

| Phenolic (-OH) | Broad singlet | 1H | |

| Note: The chemical shifts for amine (-NH₂) and phenolic (-OH) protons are variable and depend on the solvent, concentration, and temperature. In the hydrochloride salt, the amine protons would likely appear as a broader signal at a downfield-shifted position. |

Table 2: ¹³C NMR Spectroscopic Data for Vanillylamine

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 (C-CH₂NH₂) | ~130 |

| C-2 (C-OCH₃) | ~110 |

| C-3 (C-OH) | ~148 |

| C-4 | ~145 |

| C-5 | ~115 |

| C-6 | ~121 |

| -CH₂-NH₂ | ~46 |

| -OCH₃ | ~56 |

| Note: These are approximate chemical shifts for the free base. The carbon of the aminomethyl group (-CH₂-NH₂) in the hydrochloride salt is expected to be shifted downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The table below lists the expected characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |

| C-N Stretch | 1260 - 1020 | Medium |

| C-O Stretch (Phenolic) | 1260 - 1200 | Strong |

| C-O Stretch (Methoxy) | 1030 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data and for the synthesis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-15 ppm.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-200 ppm.

-

A longer relaxation delay and a higher number of scans are generally required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of vanillin (B372448). This process typically involves two main steps: the formation of a vanillin oxime intermediate, followed by its reduction.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis Workflow of this compound.

Caption: General Experimental Workflow for Spectroscopic Analysis.

Vanillylamine Hydrochloride: A Core Metabolite of Capsaicin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylamine (B75263), the aromatic amine derived from vanillin (B372448), is a pivotal molecule in the study of capsaicinoids, the compounds responsible for the pungency of chili peppers. While it serves as a crucial intermediate in the biosynthesis of capsaicin (B1668287) in plants, in mammals, it emerges as a significant metabolite following the administration of capsaicin.[1][2] This technical guide provides a comprehensive overview of vanillylamine hydrochloride as a metabolite of capsaicin, detailing its formation, physiological significance, and the analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug metabolism, and natural product chemistry.

Metabolism of Capsaicin to Vanillylamine

The biotransformation of capsaicin is a complex process that varies depending on the route of administration and the tissue involved. The liver is the primary site of capsaicin metabolism, where it is extensively modified by cytochrome P450 (CYP450) enzymes.[3][4] However, when capsaicin is applied topically, its metabolism in the skin is significantly slower, with vanillylamine being one of the predominant metabolites.[5][6]

The metabolic breakdown of capsaicin can lead to the formation of vanillylamine and a corresponding fatty acid. For instance, dihydrocapsaicin (B196133) is metabolized to vanillylamine and 8-methylnonanoic acid.[5] The resulting vanillylamine can be further transformed into other metabolites such as vanillin, vanillyl alcohol, and vanillic acid.[5][6]

Key Enzymes and Pathways

The metabolism of capsaicinoids is primarily mediated by the cytochrome P450 enzyme system, with several isozymes, including CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, being involved in its transformation.[7] In the context of vanillylamine formation, the hydrolysis of the amide bond of capsaicin is a key step. While the specific hydrolases in mammalian tissues are not as extensively characterized as the CYP450 enzymes, their role is crucial in yielding vanillylamine.

In plants, the biosynthesis of capsaicin involves the condensation of vanillylamine and 8-methyl-6-nonenoic acid, a reaction catalyzed by capsaicin synthase.[2][8] The formation of vanillylamine itself is a transamination reaction from vanillin, catalyzed by the enzyme vanillin aminotransferase.[2][9]

Physiological Significance of Vanillylamine

Vanillylamine is not merely an inert byproduct of capsaicin metabolism; it exhibits its own biological activities. As a classic vanilloid structure, it interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain and heat sensation.[10][11]

Interaction with TRPV1 Receptor

Activation of the TRPV1 channel by agonists like capsaicin and vanillylamine leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of sensory neurons.[10] This initial activation results in a sensation of burning pain, which is followed by a period of desensitization, leading to an analgesic effect.[11] While vanillylamine is a TRPV1 agonist, in vivo evidence suggests it has a lower potency compared to capsaicin.[11]

Hematopoietic Effects

Recent research has uncovered a novel and significant physiological role for vanillylamine. It has been shown to alleviate chemotherapy-induced myelosuppression by promoting the proliferation of hematopoietic stem cells.[10][12] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10] Interestingly, endogenous production of vanillylamine by gut microbiota, specifically bacteria from the Lachnospiraceae family, has been identified, suggesting a potential role for this metabolite in host physiology beyond the context of capsaicin intake.[10]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and analytical detection of capsaicin and vanillylamine.

| Parameter | Value | Species/System | Reference |

| Capsaicin Metabolism | |||

| Time for complete metabolism in liver microsomes | ~20 minutes | Rat, Human | [5] |

| Metabolism rate in lung vs. liver microsomes | 20-40 fold slower in lung | Rat, Human | [5] |

| Metabolism time in human skin | ~20 hours | Human | [5] |

| Oral absorption of capsaicin | 50-94% within 1 hour | Human | [6] |

| Unchanged dihydrocapsaicin in urine | 8.7% | Rat | [5] |

| Dihydrocapsaicin metabolites in urine (free or glucuronidated) | Vanillyl alcohol (37.6%), Vanillic acid (19.2%), Vanillylamine (4.7%) | Rat | [5] |

| Analytical Detection of Vanillylamine | |||

| Limit of Detection (LOD) by LC-ESI-MS | 0.5 ng/mL | Urine | [13] |

| Recovery by LC-ESI-MS | 73-84% | Urine | [13] |

| Intra-assay Precision (%RSD) by LC-ESI-MS | 8.4-9.2% | Urine | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of vanillylamine as a metabolite. Below are representative protocols for its extraction and analysis.

Protocol 1: Extraction of Vanillylamine from Biological Samples (e.g., Urine)

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of vanillylamine).

-

Acidify the sample with 100 µL of 1 M HCl.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Solvent Evaporation:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial.

-

Protocol 2: Analysis of Vanillylamine by LC-MS/MS

This method offers high sensitivity and selectivity for the quantification of vanillylamine.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

-

Gradient: A suitable gradient to separate vanillylamine from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for vanillylamine and the internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M+H]⁺).

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Protocol 3: Analysis of Vanillylamine by HPLC with Fluorescence Detection (HPLC-FLD) after Derivatization

This method is suitable for sensitive quantification when an LC-MS/MS is not available. Vanillylamine requires derivatization to be fluorescent.

-

Derivatization with Dansyl Chloride:

-

To the dried extract from Protocol 1, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Vortex and incubate at 60°C for 30 minutes in the dark.

-

Add 10 µL of 2.5% methylamine (B109427) solution to quench the reaction.

-

Vortex and inject into the HPLC system.

-

-

HPLC-FLD Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the dansyl derivative (e.g., Ex: 340 nm, Em: 525 nm).

-

Visualizations

Signaling Pathways

Caption: Simplified TRPV1 activation pathway by vanillylamine.

Caption: Vanillylamine-JNK signaling in hematopoietic stem cells.

Experimental Workflow

Caption: General workflow for vanillylamine analysis.

Conclusion

This compound is a metabolite of significant interest in the study of capsaicin pharmacology and toxicology. Its formation, particularly in the skin, and its distinct biological activities, including interaction with the TRPV1 receptor and its role in hematopoiesis, underscore the importance of understanding the metabolic fate of capsaicin. The analytical methods detailed in this guide provide a framework for the accurate quantification of vanillylamine, enabling further research into its pharmacokinetics and physiological effects. This knowledge is crucial for the development of capsaicin-based therapeutics and for a deeper understanding of the biological impact of this widely consumed natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Vanillylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of capsaicinoids by P450 enzymes: a review of recent findings on reaction mechanisms, bio-activation, and detoxification processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability of capsaicin and its implications for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Vanillylamine Hydrochloride from Vanillin for Researchers and Drug Development Professionals

This guide offers a comprehensive overview of the synthesis of vanillylamine (B75263) hydrochloride from vanillin (B372448), a crucial transformation for producing valuable intermediates in the pharmaceutical and agrochemical sectors. Vanillylamine is a key precursor for capsaicinoids, such as nonivamide, and is structurally related to vital neurotransmitters like dopamine (B1211576) and norepinephrine.[1] This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways and workflows to support researchers, scientists, and professionals in drug development.

Synthetic Routes Overview

Several methods have been established for the synthesis of vanillylamine from vanillin. The most common approaches include:

-

Two-Step Oximation and Reduction: This is a widely utilized and dependable method. It involves the initial reaction of vanillin with hydroxylamine (B1172632) (or its salt) to form a vanillin oxime intermediate. This intermediate is subsequently reduced to vanillylamine. This reduction can be achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or by using chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). This method is known for providing good yields and high purity.[1][2]

-

Direct Reductive Amination: This one-pot reaction involves treating vanillin with an ammonia (B1221849) source in the presence of a reducing agent.[1] Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][3] While this method is more streamlined, optimizing reaction conditions to favor the desired amine product over potential side reactions can be challenging.[1][3]

-

Leuckart Reaction: This specific type of reductive amination employs formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the amine source and the reducing agent, typically requiring high temperatures.[1]

-

Biocatalytic Synthesis: Offering a greener alternative, enzymatic methods utilize transaminases to convert vanillin into vanillylamine.[1] This approach operates under mild conditions and can demonstrate high selectivity.[1]

This guide will focus on the detailed protocol for the two-step oximation and reduction method due to its robustness and well-documented success in laboratory settings.[1]

Chemical Reaction Pathway

The synthesis of vanillylamine hydrochloride from vanillin via the oxime intermediate involves two primary chemical transformations: the formation of the oxime and its subsequent reduction to the amine, followed by salt formation.

Caption: Chemical pathway from vanillin to this compound.

Experimental Protocols

The following protocol is adapted from a patented industrial process and is divided into the synthesis of vanillin oxime and its subsequent reduction to this compound.[1][4][5]

Part A: Synthesis of Vanillin Oxime

-

Reaction Setup: In a suitable reaction vessel, suspend 56.58 g of vanillin in 283 ml of glacial acetic acid.[1][4]

-

Addition of Base: With stirring, add 32.02 g of anhydrous sodium acetate (B1210297) to the suspension.[1][4]

-

Addition of Hydroxylamine: Add 28.29 g of hydroxylamine hydrochloride to the reaction mixture.[1][4]

-

Reaction Conditions: Heat the mixture to 30-35°C with continuous stirring and maintain this temperature for 30 hours.[1][4]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the vanillin is consumed.[1]

Part B: Reduction of Vanillin Oxime to this compound

-

Acidification: To the reaction mixture from Part A, add 38 ml of hydrochloric acid.[1][4]

-

Catalyst Addition: Carefully add 6.2 g of 10% Palladium on carbon (Pd/C) catalyst.[1][4]

-

Hydrogenation: Transfer the reaction mixture to a pressure reactor and pressurize the vessel with hydrogen gas to 4 bar.[1][4]

-

Reaction Conditions: Stir the mixture vigorously at 10°C for 4 hours.[1][4]

-

Work-up: After the reaction is complete, add 71 ml of water and heat the mixture to 60°C, stirring for 1 hour.[1]

-

Crystallization and Isolation: Cool the resulting suspension to 3°C and stir for 3 hours to facilitate the crystallization of the product.[1]

-

Filtration and Drying: Filter the this compound precipitate, wash it with cold acetone, and dry at 50°C.[1]

Experimental Workflow

The following diagram illustrates the workflow for the two-step synthesis of this compound from vanillin.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for various protocols for the synthesis of this compound.

Table 1: Reagents for the Two-Step Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Vanillin | 152.15 | 56.58 g | 0.372 |

| Anhydrous Sodium Acetate | 82.03 | 32.02 g | 0.390 |

| Hydroxylamine Hydrochloride | 69.49 | 28.29 g | 0.407 |

| 10% Palladium on Carbon | N/A | 6.2 g | N/A |

| Hydrochloric Acid | 36.46 | 38 ml | N/A |

| Glacial Acetic Acid | 60.05 | 283 ml | N/A |

| Water | 18.02 | 71 ml | N/A |

| Acetone | 58.08 | For washing | N/A |

Table 2: Comparison of Selected Protocols for Vanillylamine Synthesis

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Two-Step Oximation and Hydrogenation | Vanillin | H₂/Pd/C | Glacial Acetic Acid | Step 1: 30-35°C, 30h; Step 2: 10°C, 4h, 4 bar | ~82% | [1][5] |

| Two-Step Oximation and Zinc Reduction | Vanillin Oxime | Zinc Dust | Acetic Acid | Room temperature, 3h | 74% (for vanillylamine) | [6][7] |

| Reduction of Vanillin Oxime | Vanillin Oxime | Aluminum-zinc-nickel composite catalyst | Ethanol | 40-60°C, 6-8h | 87.4-90.5% | [4][8][9] |

| Direct Reductive Amination | Vanillin | Sodium Triacetoxyborohydride | 1,2-dichloroethane or THF | Room temperature, 2-24h | Variable | [3] |

Troubleshooting and Optimization

For direct reductive amination, low yields can be a significant issue. Key factors to consider for optimization include:

-

pH Control: The formation of the imine intermediate is pH-sensitive, with an optimal range typically between 4 and 5.[3]

-

Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the starting aldehyde (vanillin) to vanillyl alcohol, a common side reaction.[3]

-

Stepwise Addition: Allowing for the complete formation of the imine before introducing the reducing agent can improve yields by ensuring a high concentration of the intermediate.[3]

Conclusion

The synthesis of this compound from vanillin is a well-established and versatile process. The two-step oximation and reduction method, particularly through catalytic hydrogenation, offers a reliable and high-yielding route suitable for various research and development applications. By carefully controlling reaction parameters and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for further use in the synthesis of pharmaceuticals and other specialty chemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US6958418B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - Synthesis of Vanillyl Acetamide, a capsaicin derivative - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. CN106366004A - Preparation method for this compound - Google Patents [patents.google.com]

Vanillylamine Hydrochloride: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylamine (B75263) hydrochloride, a biogenic amine structurally related to the vanilloid family of compounds, is increasingly recognized for its diverse biological activities. While historically known as a key intermediate in the biosynthesis of capsaicin (B1668287), recent research has illuminated its direct and modulatory roles in critical cellular signaling pathways. This technical guide provides an in-depth exploration of the biological significance of vanillylamine hydrochloride, with a core focus on its interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its impact on the c-Jun N-terminal kinase (JNK) pathway. This document synthesizes current quantitative data, details relevant experimental methodologies, and presents visual diagrams of the implicated signaling cascades to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Vanillylamine is an aromatic amine characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). Its hydrochloride salt is a stable, water-soluble form commonly used in research. Beyond its role as a precursor to capsaicinoids, vanillylamine itself has been shown to exert biological effects, positioning it as a molecule of interest for therapeutic innovation. This guide focuses on the molecular mechanisms underlying the biological activities of this compound, specifically its influence on key signaling pathways that govern pain sensation, inflammation, and cellular proliferation.

Modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling Pathway

The most extensively studied target of this compound is the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons and involved in the detection of noxious stimuli, including heat, protons, and capsaicin.

Mechanism of Action: A Modulatory Role

Unlike its well-known derivative capsaicin, which is a potent agonist of TRPV1, this compound exhibits a more nuanced, modulatory effect. At high concentrations, typically in the millimolar range, vanillylamine has been shown to inhibit the activation of the TRPV1 receptor induced by other stimuli such as capsaicin and acidic conditions. This suggests that this compound is not a direct, high-affinity agonist but rather a negative modulator of the channel. This inhibitory action is thought to dampen the signaling cascade initiated by TRPV1 activation, which includes cation influx (primarily Ca2+ and Na+), membrane depolarization, and the generation of action potentials.

Quantitative Data on TRPV1 Modulation

Direct and comprehensive quantitative data on the binding affinity and modulatory potency of this compound at the TRPV1 receptor are still emerging. However, some key data points from the literature are summarized below. For context, data for the potent agonist capsaicin and a common antagonist, capsazepine, are also included.

| Compound | Parameter | Value | Species/System | Notes |

| Vanillylamine | Inhibition | ~1 mM | Mouse TRPV1 | Inhibition of capsaicin-induced currents. |

| Capsaicin | EC50 | ~1 µM | Rat TRPV1 | Functional activation (e.g., Ca2+ influx). |

| Capsaicin | EC50 | 1.56 ± 0.13 μM | Human TRPV1 | Electrophysiological measurement in HEK293 cells. |

| Capsazepine | IC50 | 562 nM | Rat TRPV1 | Inhibition of capsaicin-induced currents. |

Signaling Pathway Diagram

Figure 1: Modulation of the TRPV1 signaling pathway by this compound.

Activation of the c-Jun N-terminal Kinase (JNK) Signaling Pathway

Recent studies have unveiled a novel role for vanillylamine, produced by gut microbiota, in regulating hematopoietic stem cell proliferation via the JNK signaling pathway.

Biological Context and Mechanism

Endogenous vanillylamine, synthesized by bacteria of the Lachnospiraceae family in the gut, can be absorbed into the systemic circulation. This microbially-produced vanillylamine has been shown to activate the JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. JNK activation, in turn, promotes the proliferation of hematopoietic stem cells. This finding is particularly significant as it suggests a potential therapeutic application for vanillylamine in alleviating myelosuppression induced by chemotherapy.

Signaling Pathway Diagram

Figure 2: Activation of the JNK pathway by endogenous vanillylamine.

Other Potential Signaling Pathways (cAMP and MAPK/ERK)

While the roles of this compound in TRPV1 modulation and JNK activation are supported by direct evidence, its effects on other major signaling pathways like the cyclic AMP (cAMP) and the Extracellular signal-regulated kinase (ERK) pathways are less clear. Studies on structurally related compounds like vanillin (B372448) and vanillic acid have demonstrated anti-inflammatory and neuroprotective effects through the inhibition of MAPK/ERK and NF-κB signaling. However, direct experimental evidence for this compound's involvement in these pathways is currently limited and requires further investigation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Modulation

This technique is the gold standard for directly measuring ion flow through the TRPV1 channel.

-

Objective: To measure ionic currents through the TRPV1 channel in response to this compound.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the TRPV1 receptor.

-

Pipette Preparation: Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ, filled with an internal solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

-

Recording: Form a high-resistance seal (GΩ) with the membrane of a single cell and then rupture the membrane to achieve a whole-cell configuration.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Apply a known TRPV1 agonist (e.g., 1 µM capsaicin) via a perfusion system to elicit an inward current. To test for inhibition, pre-incubate the cells with this compound before co-application with the agonist.

-

Data Acquisition: Record and analyze the currents to determine the effect of this compound on channel activity.

-

In Vitro Calcium Imaging Assay for TRPV1 Activity

This high-throughput method is used to screen for TRPV1 activity by measuring changes in intracellular calcium concentration.

-

Objective: To determine the effect of this compound on TRPV1-mediated calcium influx.

-

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the TRPV1 channel.

-

Fluorescent Calcium Indicators: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

-

Assay Procedure:

-

Take a baseline fluorescence reading using a fluorescence plate reader or microscope.

-

Add the TRPV1 agonist (e.g., capsaicin) to the wells at various concentrations to establish a dose-response curve.

-

To test for inhibition, pre-incubate the cells with various concentrations of this compound before adding the agonist.

-

Monitor the change in fluorescence intensity over time. A decrease in the agonist-induced fluorescence indicates inhibition of TRPV1-mediated Ca²⁺ influx.

-

-

Western Blot for JNK Pathway Activation

This protocol is used to assess the activation of the JNK pathway by measuring the phosphorylation of JNK and its downstream targets.

-

Objective: To determine if this compound induces phosphorylation of JNK.

-

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., hematopoietic stem cells) and treat with this compound for various time points.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensity and normalize to total JNK or a loading control (e.g., β-actin) to determine the change in JNK phosphorylation.

-

Experimental Workflow Diagram

Figure 3: General experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is emerging as a bioactive molecule with significant potential beyond its role as a chemical intermediate. Its modulatory effects on the TRPV1 receptor and its ability to activate the JNK signaling pathway highlight its potential as a lead compound for the development of novel therapeutics for pain, inflammation, and chemotherapy-induced myelosuppression.

Future research should focus on several key areas:

-

Elucidating the precise molecular interactions between this compound and the TRPV1 receptor to better understand its modulatory mechanism.

-

Conducting comprehensive dose-response studies to establish definitive IC50 and EC50 values for its effects on various signaling pathways.

-

Investigating the direct effects of this compound on the cAMP and MAPK/ERK pathways to broaden our understanding of its cellular targets.

-

Exploring the therapeutic potential of this compound in preclinical models of disease.

A deeper understanding of the biological significance of this compound in these signaling pathways will be crucial for unlocking its full therapeutic potential.

Vanillylamine Hydrochloride: A Cornerstone for Innovation in Fine Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanillylamine (B75263) hydrochloride, a versatile biogenic amine salt, stands as a critical precursor in the landscape of fine chemical synthesis. Structurally related to catecholamine neurotransmitters, this off-white crystalline powder is a pivotal building block for a diverse array of high-value molecules, most notably capsaicin (B1668287) and its synthetic analogs, known as capsaicinoids.[1][2][3][4] Its significance extends beyond the realm of flavor and pungency, with broad applications in pharmaceuticals, agrochemicals, and specialized polymers.[2][5] This technical guide provides a comprehensive overview of vanillylamine hydrochloride's physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and a look into its biological significance, tailored for professionals in research and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design. These properties govern its solubility, stability, and reactivity.

| Property | Value | References |

| CAS Number | 7149-10-2 | [2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 189.64 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 215-220 °C (with decomposition) | [1][2] |

| Solubility | Freely soluble in water (≥50 mg/mL) and soluble in methanol. | [1][2] |

| Purity | Commercially available in purities of ≥97%, with grades up to 99% available. | [6][7][8] |

Synthesis of this compound

The most prevalent and industrially scalable method for the preparation of this compound is a two-step synthesis commencing from vanillin (B372448), a readily available and cost-effective starting material.[4][9] This process involves an initial oximation of vanillin to form vanillin oxime, which is subsequently reduced to the target amine.[9][10]

Experimental Protocol: Two-Step Synthesis from Vanillin

This robust protocol is well-documented and suitable for laboratory-scale synthesis.[4][9]

Step 1: Synthesis of Vanillin Oxime

-

Reaction Setup: In a suitable reaction vessel, suspend 56.58 g of vanillin in 283 ml of glacial acetic acid.

-

Addition of Base: With stirring, add 32.02 g of anhydrous sodium acetate (B1210297) to the suspension.[4][9]

-

Addition of Hydroxylamine (B1172632): Add 28.29 g of hydroxylamine hydrochloride to the reaction mixture.[4][9]

-

Reaction Conditions: Heat the mixture to a temperature between 30°C and 35°C and continue stirring for approximately 30 hours.[9]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the vanillin is consumed.[4] The resulting vanillyloxime can be kept in the reaction mixture for the subsequent step.[9]

Step 2: Reduction of Vanillin Oxime to this compound

-

Acidification: To the reaction mixture from Step 1, add 38 ml of hydrochloric acid.[4]

-

Catalyst Addition: Carefully add 6.2 g of 10% Palladium on Carbon (Pd/C) catalyst.[4]

-

Hydrogenation: Transfer the mixture to a pressure reactor and pressurize with hydrogen gas to 4 bar.[4][9]

-

Reaction Conditions: Stir the mixture vigorously at 10°C for 4 hours.[4]

-

Work-up: Following the completion of the reaction, add 71 ml of water and heat the mixture to 60°C, stirring for 1 hour to dissolve any salts.[9][11]

-

Crystallization and Isolation: Cool the suspension to 3°C and stir for 3 hours to facilitate the crystallization of the product.[4]

-

Filtration and Drying: Collect the this compound precipitate by filtration, wash with cold acetone, and dry at 50°C.[4] An expected yield of approximately 82% has been reported for this process.[4]

Caption: Synthesis of Vanillylamine HCl from Vanillin.

Applications in Fine Chemical Synthesis: The Gateway to Capsaicinoids

This compound is a cornerstone in the synthesis of capsaicinoids, a class of compounds known for their pungency and diverse biological activities.[12] The primary amino group of vanillylamine is readily acylated to form various N-acyl-vanillylamides, allowing for the synthesis of a wide range of capsaicin analogs with tailored properties.[12][13]

Experimental Protocol: Synthesis of N-Oleoyl-vanillylamine (A Capsaicin Analog)

This protocol describes a chemical synthesis route for an N-acyl-vanillylamide.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable organic solvent (e.g., chloroform) in a reaction flask.[14]

-

Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free vanillylamine from its hydrochloride salt. Stir the mixture for 30 minutes.[15] In some procedures, an aqueous solution of sodium hydroxide (B78521) is used.[14]

-

Acyl Chloride Addition: Dissolve oleoyl (B10858665) chloride (1.0-1.1 equivalents) in the same organic solvent and add it dropwise to the reaction mixture over a period of 30 minutes.[15]

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours, with progress monitored by TLC.[15]

-

Work-up: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, a saturated sodium bicarbonate solution, and brine.[15]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. The final product can be further purified by column chromatography on silica (B1680970) gel.[15]

Caption: General synthesis of N-acyl-vanillylamides.

Quantitative Data on Synthesis

The yield and purity of synthesized products are critical metrics in fine chemical manufacturing. The following tables summarize quantitative data from various synthetic methods involving vanillylamine.

Table 1: Synthesis of Vanillylamine and its Derivatives

| Starting Material | Product | Method | Yield | Purity | References |

| Vanillin | This compound | Two-step oximation and reduction | 82% | - | [4] |

| Vanillin Oxime | Vanillylamine | Reduction with Zinc dust in acetic acid | 78.57% | - | [14] |

| Vanillylamine | Benzoyl vanillyl amide | Acylation with Benzoyl chloride | 73.64% (recrystallized) | - | [14] |

| Vanillylamine | Oleoyl vanillyl amide | Acylation with Oleoyl chloride | 81% | - | [14] |

| This compound | Synthetic Capsaicin | Acylation with Pelargonyl chloride | Up to 90% or above | Up to 99% or above | [16] |

Biological Significance and Signaling Pathways